molecular formula C13H19N3O B7458280 1-Benzyl-3-piperidin-4-ylurea

1-Benzyl-3-piperidin-4-ylurea

Cat. No.: B7458280
M. Wt: 233.31 g/mol
InChI Key: WVXDUEPJBSICQY-UHFFFAOYSA-N
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Description

1-Benzyl-3-piperidin-4-ylurea is a piperidine-derived urea compound characterized by a benzyl group attached to the nitrogen of the piperidine ring and a urea moiety at the 3-position. The phenyl analog has a molecular formula of C₁₂H₁₇N₃O, a molecular weight of 219.28 g/mol, and predicted physicochemical properties such as a boiling point of 351.0±42.0°C, density of 1.14±0.1 g/cm³, and pKa of 12.13±0.20 .

Properties

IUPAC Name

1-benzyl-3-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(16-12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXDUEPJBSICQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Piperidine Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Benzyl-3-piperidin-4-ylurea Benzyl, urea C₁₃H₁₉N₃O ~233.3 (estimated) Urea H-bonding; potential CNS activity
1-Phenyl-3-piperidin-4-ylurea Phenyl, urea C₁₂H₁₇N₃O 219.28 High boiling point; research use
1-Benzyl-3-(chloromethyl)piperidine Benzyl, chloromethyl C₁₃H₁₈ClN 223.74 Alkylating agent; synthetic intermediate
1-Benzyl-4-bromopiperidin-3-one Benzyl, bromo, ketone C₁₂H₁₄BrNO 268.15 Electrophilic reactivity; halogenation precursor
Ethyl 1-benzyl-4-piperidone-3-carboxylate Benzyl, ester, ketone C₁₆H₂₁NO₃ 275.34 Prodrug potential; ester hydrolysis
1-Benzyl-3-methylpiperidin-4-one Benzyl, methyl, ketone C₁₃H₁₇NO 203.28 Steric hindrance; metabolic studies

Functional Group Impact on Reactivity and Bioactivity

  • Urea vs. Halogen/Ester Groups :

    • The urea group in this compound enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. This contrasts with chloromethyl (alkylation) or bromo (electrophilic substitution) groups in analogs, which are more reactive in synthetic pathways .
    • Ester-containing derivatives (e.g., Ethyl 1-benzyl-4-piperidone-3-carboxylate) may act as prodrugs, undergoing hydrolysis to active carboxylic acids .
  • Methyl groups (e.g., 1-Benzyl-3-methylpiperidin-4-one) introduce steric hindrance, possibly reducing binding affinity but improving metabolic stability .

Pharmacological Activity

  • This compound : While direct activity data is unavailable, urea derivatives are often explored as kinase inhibitors, GPCR modulators, or antimicrobial agents due to their H-bonding capacity.
  • 1-Phenyl-3-piperidin-4-ylurea : Structural analogs have been investigated in neurological research, leveraging urea’s ability to mimic peptide bonds .
  • Halogenated Derivatives : Bromo and chloromethyl analogs (e.g., ) are typically intermediates in drug synthesis rather than bioactive themselves.

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